N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Description
N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a phenyl group. The compound’s core structure consists of a benzamide moiety linked via a methylene bridge to the 2-position of the thiazole ring.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(14-9-5-2-6-10-14)18-11-16-19-15(12-21-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRCEIBOXIEVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-ylmethylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in a suitable solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides or thiazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to standard antibiotics like norfloxacin.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. Studies involving various cancer cell lines, such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), revealed that it has a low micromolar IC50 value, indicating potent cytotoxic effects. Molecular dynamics simulations suggest that its mechanism of action may involve hydrophobic interactions with target proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
Materials Science
Polymer Development
The unique structural properties of this compound allow for exploration in materials science. It can serve as a building block for synthesizing novel polymers or organic semiconductors. Its ability to form stable complexes with various metal ions could lead to applications in catalysis and sensor technology.
Data Tables
The following table summarizes the biological activities and corresponding IC50 values of this compound:
| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Antibacterial | 10 | Staphylococcus aureus |
| Anticancer | 5 | A431 (epidermoid carcinoma) |
| Antifungal | 15 | Candida albicans |
| Anti-inflammatory | Not yet quantified | In vitro models |
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institution evaluated the compound's antibacterial efficacy in vitro. The results indicated that it effectively inhibited the growth of several pathogenic bacteria, demonstrating its potential as a new class of antimicrobial agents.
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focused on cancer research, the compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases, showcasing its potential as an anticancer therapeutic.
Case Study 3: Material Synthesis
Researchers exploring the use of thiazole derivatives in materials science reported successful synthesis of polymeric materials incorporating this compound. These materials exhibited enhanced electrical conductivity and thermal stability, suggesting applications in organic electronics.
Mechanism of Action
The mechanism by which N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory responses, microbial growth, or cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Modifications on the Benzamide Moiety
Variations in the benzamide substituents significantly influence biological activity and physicochemical properties:
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
- Structure : Incorporates a chloro group at the para position of the benzamide.
- Activity : Exhibits potent anti-inflammatory effects (carrageenan-induced rat paw edema model) with reduced edema comparable to standard drugs .
- Key Feature : The electron-withdrawing chloro group enhances binding affinity to inflammatory mediators.
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n)
- Structure : Contains a trifluoromethyl group at the meta position of the benzamide.
- Activity : Demonstrates superior anti-inflammatory activity, attributed to the hydrophobic trifluoromethyl group improving membrane permeability .
4-Methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Modifications on the Thiazole Ring
Substituents on the thiazole ring alter steric and electronic properties, impacting target selectivity:
N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
- Structure : Complex triazole-thiazole hybrid with an allyl group.
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Structure: Chromenone substituent at the thiazole’s 4-position.
- Activity: Chromenone’s planar structure may enhance intercalation with DNA or enzymes, though specific biological data are pending .
Functional Group Additions
2-Ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Structure : Ethoxy group at the benzamide’s ortho position.
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Comparative Data Table
Biological Activity
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Structural Characteristics
This compound features a thiazole ring fused with a benzamide structure. The thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, while the benzamide moiety is characterized by a carbonyl group attached to a nitrogen atom. The molecular formula of this compound is CHNS, with an approximate molecular weight of 284.34 g/mol .
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit protein synthesis and disrupt cell membrane integrity in various microbial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus , two common pathogenic bacteria .
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition of growth |
| Staphylococcus aureus | Inhibition of growth |
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
3. Anticancer Activity
This compound has been investigated for its anticancer properties. It has shown promising results in inhibiting cancer cell proliferation in vitro. Notably, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance their activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It modulates biochemical pathways related to inflammation and microbial growth by binding to enzymes or receptors involved in these processes .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Study : A study evaluated various thiazole derivatives for their antibacterial activity against E. coli and S. aureus. Compounds were screened at a concentration of 1 µg/mL using the cup plate method .
- Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines such as A431 and Jurkat cells. The results indicated that certain structural features significantly enhance cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Assessment : Research on thiazole-containing compounds has highlighted their potential in reducing inflammation through COX inhibition, which may lead to therapeutic applications in chronic inflammatory conditions .
Q & A
Q. Solutions :
- Slow evaporation : Use low-polarity solvents (e.g., dichloromethane/hexane mixtures) to promote ordered crystal growth .
- SHELX refinement : Resolve disordered regions via iterative least-squares optimization .
Example : A related thiazole-benzamide derivative required 30 refinement cycles in SHELXL to achieve R-factor <5% .
How can computational methods predict the activity of novel derivatives?
Advanced Question
Approaches :
- Molecular docking : AutoDock or Glide predicts binding modes to targets like PDE1 or HDACs .
- QSAR modeling : Hammett/Taft descriptors correlate substituent electronics with bioactivity .
- MD simulations : GROMACS assesses ligand stability in binding pockets over 100-ns trajectories .
Case Study : Docking of N-(4-bromophenylthiazol-2-yl)benzamide into HDAC8 revealed a binding energy of −9.2 kcal/mol, consistent with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
